2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a pyridylmethylene group and a thioxo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-pyridinecarboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer effects. The thiazolidine ring and the pyridylmethylene group play a significant role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(2-Pyridylmethylene)-2-thioimidazolone: Similar structure but with an imidazolone ring.
4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Contains a thienylmethylene group instead of a pyridylmethylene group.
Uniqueness
2-[4-Oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
82158-60-9 |
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Molecular Formula |
C11H8N2O3S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4- |
InChI Key |
QWRNANMPPBNWBS-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
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